REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C([O:6][C:7](=O)[C:8]([CH3:12])([CH3:11])[CH2:9][CH3:10])C>>[CH3:11][C:8]([CH3:12])([CH2:9][CH3:10])[C:7]([NH:2][NH2:3])=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
Purify the crude material by flash chromatography (silica gel)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NN)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |